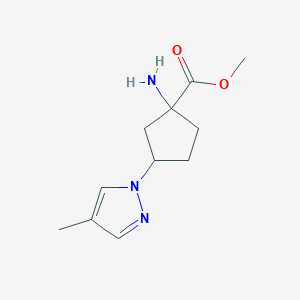![molecular formula C30H22N2 B13641605 4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its excellent hole-transporting properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing applications.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices
Wirkmechanismus
The mechanism by which 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) within organic electronic devices, enhancing their efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and other optoelectronic components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its high hole mobility and used in similar applications.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with different electronic properties due to the meta-linkage.
Uniqueness
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine stands out due to its unique combination of thermal stability, high glass transition temperature, and excellent hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other advanced optoelectronic devices .
Eigenschaften
Molekularformel |
C30H22N2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-(4-carbazol-9-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-24(9-3-1)31-25-18-14-22(15-19-25)23-16-20-26(21-17-23)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
InChI-Schlüssel |
DPPUCHIVZNMDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)








![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)




